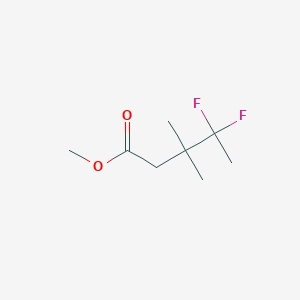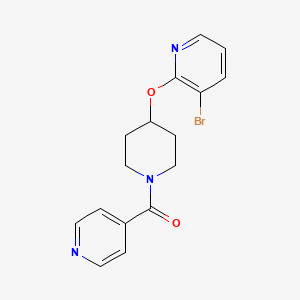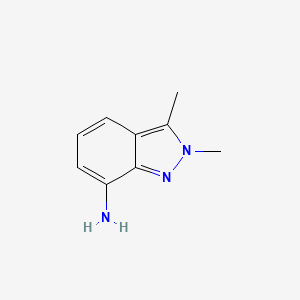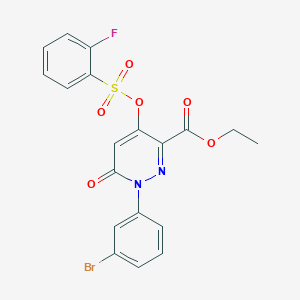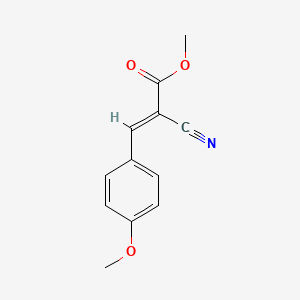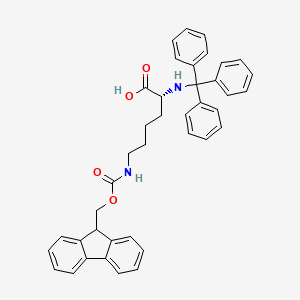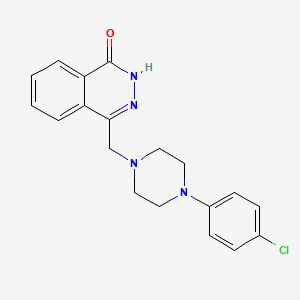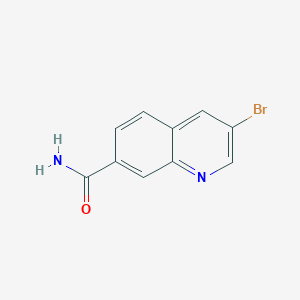![molecular formula C29H55NO2 B2835123 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one CAS No. 865074-89-1](/img/no-structure.png)
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one, also known as THPN, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the fatty acid binding protein 4 (FABP4), which plays a crucial role in lipid metabolism and inflammation.
Wirkmechanismus
The mechanism of action of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one involves the inhibition of FABP4 activity. FABP4 binds to fatty acids and transports them to various cellular compartments, where they can be metabolized or stored. By inhibiting FABP4 activity, this compound reduces the availability of fatty acids for metabolic processes and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to improve glucose tolerance, reduce adiposity, and decrease inflammation. This compound has also been shown to reduce the expression of genes involved in lipid metabolism and inflammation in adipose tissue and liver.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one is its selectivity for FABP4. This compound does not inhibit other FABPs, which allows for the specific study of FABP4 function. However, this compound has a relatively short half-life in vivo, which can limit its use in long-term experiments. Additionally, this compound is not suitable for use in human studies due to its synthetic nature.
Zukünftige Richtungen
There are several future directions for the use of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one in scientific research. One area of interest is the role of FABP4 in cancer metabolism. FABP4 has been shown to be upregulated in several types of cancer, and this compound may be a useful tool for studying the role of FABP4 in cancer progression. Another area of interest is the development of more potent and selective FABP4 inhibitors. This compound has been shown to be effective in inhibiting FABP4 activity, but more potent inhibitors may be needed for therapeutic applications. Finally, the use of this compound in combination with other drugs may be a useful strategy for treating metabolic disorders and inflammation.
Synthesemethoden
The synthesis method of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one involves the reaction of 4-piperidone with 1-bromo-nonadecane in the presence of potassium carbonate and 18-crown-6 ether. The resulting product is then treated with tetrahydropyran-4-ol to form this compound. The yield of this compound is typically around 50%, and the purity can be further improved by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one has been widely used in scientific research as a tool to study the role of FABP4 in various biological processes. FABP4 is a cytoplasmic protein that binds to fatty acids and plays a crucial role in lipid metabolism, insulin resistance, and inflammation. This compound has been shown to inhibit FABP4 activity both in vitro and in vivo, leading to improved glucose tolerance, reduced adiposity, and decreased inflammation.
Eigenschaften
CAS-Nummer |
865074-89-1 |
|---|---|
Molekularformel |
C29H55NO2 |
Molekulargewicht |
449.764 |
IUPAC-Name |
1-[4-(oxan-4-yl)piperidin-1-yl]nonadecan-1-one |
InChI |
InChI=1S/C29H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(31)30-23-19-27(20-24-30)28-21-25-32-26-22-28/h27-28H,2-26H2,1H3 |
InChI-Schlüssel |
YFBHGXJENCZHMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC(=O)N1CCC(CC1)C2CCOCC2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



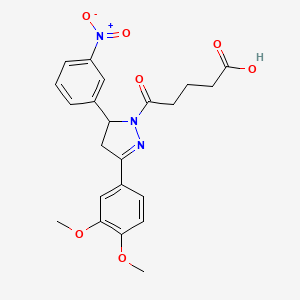
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2835043.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2835044.png)
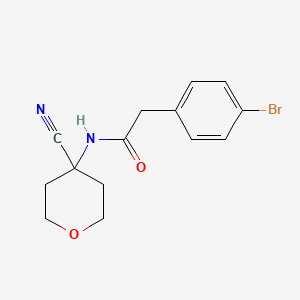
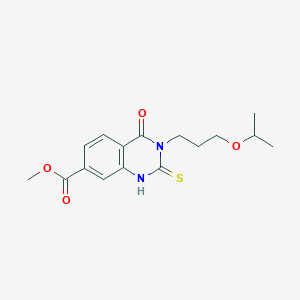
![3-Amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride](/img/structure/B2835050.png)
